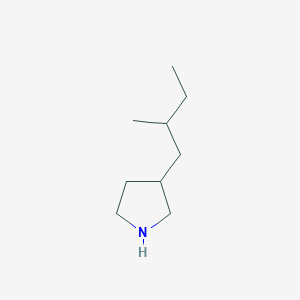

3-(2-甲基丁基)吡咯烷

描述

3-(2-Methylbutyl)pyrrolidine is a compound that belongs to the class of organic compounds known as pyrrolidines . These are compounds containing a pyrrolidine ring, which is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms . The IUPAC name for this compound is 2-isopentylpyrrolidine .

Synthesis Analysis

Pyrrolidine derivatives can be synthesized using various methods. One efficient method involves the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex . Another method involves the use of readily available and stable O-benzoylhydroxylamines as alkyl nitrene precursors and a proficient rhodium catalyst . An acid-promoted synthesis of azaheterocycles from N-carbamate-protected amino alcohols involves the activation of the hydroxyl group via the use of orthoesters .Molecular Structure Analysis

The molecular weight of 3-(2-Methylbutyl)pyrrolidine is 141.26 . The InChI code for this compound is 1S/C9H19N/c1-8(2)5-6-9-4-3-7-10-9/h8-10H,3-7H2,1-2H3 .Chemical Reactions Analysis

Pyrrolidine derivatives have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .Physical And Chemical Properties Analysis

3-(2-Methylbutyl)pyrrolidine is a liquid at room temperature .科学研究应用

药物发现

吡咯烷环是“3-(2-甲基丁基)吡咯烷”的一部分,被药物化学家广泛用于获得用于治疗人类疾病的化合物 . 由于sp3杂化,对分子立体化学的贡献以及由于环的非平面性而增加的三维(3D)覆盖范围,人们对这种饱和支架的兴趣因有效探索药效团空间的可能性而增强 .

人类疾病的治疗

自2015年至今,文献中报道了以吡咯烷环及其衍生物为特征的生物活性分子,包括吡咯嗪、吡咯烷-2-酮、吡咯烷-2,5-二酮和脯氨醇 . 这些化合物已被用于治疗各种人类疾病 .

生物活性

吡咯烷生物碱,包括“3-(2-甲基丁基)吡咯烷”,已被证明具有多种重要的生物活性,包括抗氧化、抗炎、抗菌、抗真菌、抗寄生虫和驱虫、抗癌、抗高血糖、器官保护和神经药理活性 .

毒性作用

已发现一些吡咯烷生物碱对动物器官产生毒性作用 . 例如,已知bgugaine和irniine会引起肾损伤,而尼古丁和可卡因已被证实会导致实验动物的神经毒性 .

药理活性先导化合物

吡咯烷生物碱可能是药理活性先导化合物的最佳来源之一 . 这些化合物可以用于传统和现代医学,也可以用作药物发现和开发的先导 .

不对称合成

通过相应羟基酰胺的还原获得了在C-2和C-3立体中心具有不同构型的2-羟基-3-[(2-吡咯烷基)甲基氨基]莰烷 . 发现催化剂78b的最佳立体化学排列,它以优异的产率和非对映体过量率以及良好的对映体过量率提供了所需的产物 .

安全和危害

未来方向

Pyrrolidine derivatives continue to be utilized as intermediates in drug research and development (R&D) studies for the development of molecules that could be new drug candidates . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .

作用机制

Target of Action

Pyrrolidine derivatives, a class to which this compound belongs, have been shown to interact with a variety of biological targets, including various enzymes and receptors . These interactions can lead to a wide range of biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Mode of Action

Pyrrolidine derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . For instance, some pyrrolidine derivatives have been shown to inhibit certain enzymes, thereby altering the biochemical pathways in which these enzymes play a role .

Biochemical Pathways

For example, some pyrrolidine derivatives have been found to possess significant anti-bacterial activity in Enterococcus faecalis-infected mice . This suggests that these compounds may interfere with the biochemical pathways essential for the survival or replication of bacteria .

Pharmacokinetics

The physicochemical properties of pyrrolidine derivatives can influence their pharmacokinetics . For instance, the presence of the pyrrolidine ring can contribute to the stereochemistry of the molecule, potentially influencing its bioavailability .

Result of Action

For example, some pyrrolidine derivatives have been shown to cause apoptotic cell death in certain types of cancer cells .

生化分析

Biochemical Properties

3-(2-Methylbutyl)pyrrolidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with cytochrome P450 enzymes, which are involved in the metabolism of many substances. The compound can act as a substrate for these enzymes, leading to its hydroxylation and subsequent metabolic transformations . Additionally, 3-(2-Methylbutyl)pyrrolidine has been observed to interact with neurotransmitter receptors, influencing their activity and potentially modulating neurotransmission .

Cellular Effects

The effects of 3-(2-Methylbutyl)pyrrolidine on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs). This interaction can lead to alterations in intracellular calcium levels and activation of downstream signaling cascades . Furthermore, 3-(2-Methylbutyl)pyrrolidine can affect gene expression by modulating transcription factors and other regulatory proteins. This modulation can result in changes in cellular metabolism, including alterations in energy production and utilization .

Molecular Mechanism

At the molecular level, 3-(2-Methylbutyl)pyrrolidine exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the compound can inhibit or activate enzymes by binding to their active sites or allosteric sites . This binding can lead to changes in the enzyme’s conformation and activity. Additionally, 3-(2-Methylbutyl)pyrrolidine can influence gene expression by interacting with transcription factors and other DNA-binding proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(2-Methylbutyl)pyrrolidine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-(2-Methylbutyl)pyrrolidine is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound can result in sustained changes in cellular metabolism and function, which may be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of 3-(2-Methylbutyl)pyrrolidine vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced neurotransmission and improved metabolic function . At high doses, it can cause toxic or adverse effects, including neurotoxicity and organ damage . Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically at specific dosage levels .

Metabolic Pathways

3-(2-Methylbutyl)pyrrolidine is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which catalyze its hydroxylation and subsequent transformations . The compound can also interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions can lead to changes in the overall metabolic profile of cells and tissues .

Transport and Distribution

The transport and distribution of 3-(2-Methylbutyl)pyrrolidine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporter proteins, influencing its localization and accumulation within different cellular compartments . Additionally, binding proteins can sequester 3-(2-Methylbutyl)pyrrolidine, affecting its availability and activity within cells .

Subcellular Localization

3-(2-Methylbutyl)pyrrolidine exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals and post-translational modifications . These localization patterns can influence the compound’s activity and function, as it may interact with different biomolecules depending on its subcellular distribution . For example, localization to the mitochondria can affect cellular energy production and metabolism .

属性

IUPAC Name |

3-(2-methylbutyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N/c1-3-8(2)6-9-4-5-10-7-9/h8-10H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYHKMQCTLRRARG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CC1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

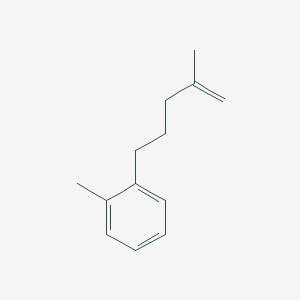

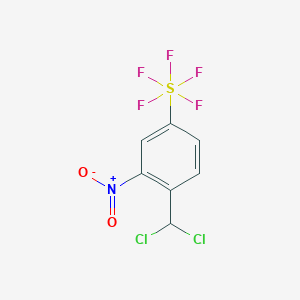

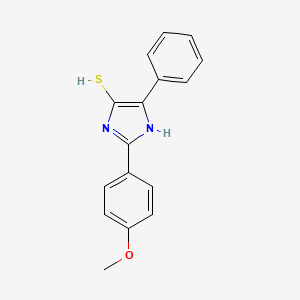

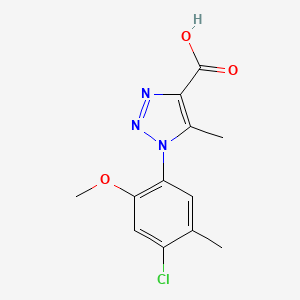

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-amino-5-[(2-chlorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B1452276.png)

![[3-(Difluoromethoxy)phenyl]methanamine hydrochloride](/img/structure/B1452279.png)

![[4-(4-fluorophenyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B1452285.png)

![8-Boc-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1452286.png)

![Sodium 6-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2-thiolate](/img/structure/B1452291.png)

![2-Oxa-6-azaspiro[3.3]heptane oxalate](/img/structure/B1452297.png)